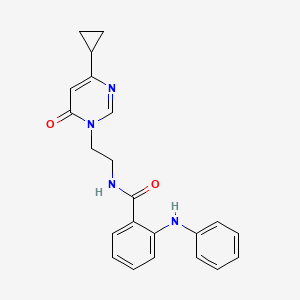

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a benzamide derivative featuring a pyrimidinone core substituted with a cyclopropyl group and an ethyl linker to a phenylamino-substituted benzamide moiety. The cyclopropyl group may enhance metabolic stability, while the phenylamino moiety could influence binding interactions with target proteins .

Properties

IUPAC Name |

2-anilino-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-21-14-20(16-10-11-16)24-15-26(21)13-12-23-22(28)18-8-4-5-9-19(18)25-17-6-2-1-3-7-17/h1-9,14-16,25H,10-13H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUJKQAJXBOFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: : This can be achieved via a condensation reaction of appropriate carbonyl compounds with nitrogen-containing reagents under acidic or basic conditions.

Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced using cyclopropanation reactions involving diazo compounds and metal catalysts.

Phenylamino Benzamide Synthesis: : This step involves forming an amide bond between a phenylamine and a benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic steps mentioned above, optimizing reaction conditions for high yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound may undergo oxidation reactions, especially at the cyclopropyl group or the phenyl ring, using reagents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions could be performed on the pyrimidine ring or amide groups using hydrogen gas and catalysts like palladium or nickel.

Substitution: : Substitution reactions could occur at the phenyl ring or pyrimidine ring, involving electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Hydrogen gas with palladium or nickel catalysts.

Substituting Agents: : Halogens, nitro groups, or sulfonyl groups under appropriate conditions.

Major Products

The major products depend on the specific reaction conditions but can include oxidized, reduced, or substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a starting material or intermediate in the synthesis of more complex molecules, particularly in the development of new drugs or materials.

Biology

In biology, it can serve as a probe to study various biochemical pathways and interactions, particularly those involving pyrimidine derivatives.

Medicine

Medically, it may have potential as a therapeutic agent due to its unique structural properties, which could be tailored to interact with specific biological targets.

Industry

In industry, it could be used in the production of materials with specific desired properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide exerts its effects would depend on its specific application. Generally, its molecular targets could include enzymes, receptors, or other proteins, and its pathways may involve modulation of biochemical reactions or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Class

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.

- Key Differences: Lacks the pyrimidinone and cyclopropyl groups present in the target compound.

- Synthesis & Properties: Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C). NMR data (Tables 1–2 in ) highlight distinct aromatic proton environments compared to the target compound’s pyrimidinone ring .

- Functional Implications : The methoxy groups in Rip-B may enhance solubility but reduce steric hindrance compared to the cyclopropyl group in the target compound.

Diaminopyrimidine-Based EGFR Inhibitors ()

- Example Compound: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide.

- Key Differences: Features a diaminopyrimidine core instead of pyrimidinone, with chloro and hydroxypropan-2-ylamino substituents.

- Functional Implications: The diaminopyrimidine scaffold in EGFR inhibitors (e.g., compound 1, LCMS [M+H]+ = 447.1) facilitates ATP-binding pocket interactions. The target compound’s pyrimidinone may exhibit reduced kinase affinity but improved selectivity due to cyclopropyl steric effects .

Thioether-Linked Benzamides ()

- Example Compound: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide.

- Key Differences : Incorporates thioether linkages and heterocyclic substituents (e.g., thiazole, isoxazole) absent in the target compound.

- The target compound’s phenylamino group may prioritize aromatic stacking over thioether-mediated membrane permeability .

Pharmacokinetic and Pharmacodynamic Comparisons

| Parameter | Target Compound | Rip-B | EGFR Inhibitor (Compound 1) | Thioether-Benzamide |

|---|---|---|---|---|

| Core Structure | Pyrimidinone + benzamide | Benzamide | Diaminopyrimidine + benzamide | Benzamide + thioether |

| Key Substituents | Cyclopropyl, phenylamino | 3,4-Dimethoxyphenyl | Chloro, hydroxypropan-2-ylamino | Thiazolylmethyl, trifluoromethyl |

| Solubility | Moderate (cycloproyl reduces polarity) | High (methoxy groups) | Low (chloro groups) | Low (thioether, trifluoromethyl) |

| Binding Affinity (Hypothetical) | High for pyrimidinone-binding targets | Moderate (non-kinase) | High (EGFR-T790M) | Variable (depends on heterocycle) |

| Metabolic Stability | High (cyclopropyl hinders oxidation) | Moderate | Moderate | Low (thioether oxidation) |

Research Findings and Implications

- Target Compound: The pyrimidinone core and cyclopropyl group may confer selectivity for enzymes requiring planar aromatic interactions (e.g., PARP or CDK inhibitors). No direct activity data is available in the provided evidence.

- Rip-B: Demonstrated utility in non-oncological contexts due to its simplicity and solubility .

- EGFR Inhibitors: Highlight the importance of diaminopyrimidine motifs in kinase inhibition, suggesting the target compound’s pyrimidinone may need optimization for similar efficacy .

- Thioether-Benzamides : Emphasize the role of heterocyclic substituents in broadening therapeutic applications, though at the cost of metabolic stability .

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the preparation of a pyridazinone intermediate via cyclization of hydrazine derivatives and diketones under acidic or basic conditions . Key steps include nucleophilic substitution to introduce the cyclopropyl group and coupling with 2-(phenylamino)benzamide using carbodiimide-based reagents. Optimal conditions include:

- Temperature : 60–80°C for cyclization steps .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Triethylamine or DMAP for amide bond formation .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for ensuring purity .

Q. How can researchers confirm the structural integrity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide post-synthesis?

Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrimidinone NH at δ 10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 433.18) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide, pyrimidinone) .

Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?

Initial screening should focus on:

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ assays) to identify target engagement .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Solubility and Stability : HPLC-based assays in PBS (pH 7.4) and simulated biological fluids to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability for preclinical studies?

Scalability challenges include low yields in cyclopropane introduction and amide coupling. Strategies include:

- Flow Chemistry : Continuous-flow reactors for pyridazinone cyclization, reducing reaction time from hours to minutes .

- Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., 30 min at 100°C vs. 12 hr conventional heating) .

- Greener Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

Q. How can contradictory data regarding the compound’s enzyme inhibition efficacy across different assays be resolved?

Discrepancies may arise from assay conditions or off-target effects. Mitigation approaches:

- Orthogonal Assays : Compare fluorescence-based and radiometric assays (e.g., ³²P-ATP incorporation) for kinase inhibition .

- Buffer Optimization : Test varying pH (6.5–8.0) and ionic strength to mimic physiological conditions .

- Target Validation : CRISPR knockouts or siRNA silencing of suspected off-target proteins .

Q. What computational methods are effective for predicting the compound’s binding modes and structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., CDK2, EGFR) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .

- QSAR Modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .

Q. What strategies are recommended for addressing poor aqueous solubility in in vivo models?

Q. How can researchers identify off-target effects in complex biological systems?

- Proteome-Wide Profiling : Use thermal shift assays (TSA) or affinity pulldown coupled with LC-MS/MS .

- Transcriptomics : RNA-seq to monitor gene expression changes in treated vs. untreated cells .

- Phenotypic Screening : High-content imaging for unexpected morphological changes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.